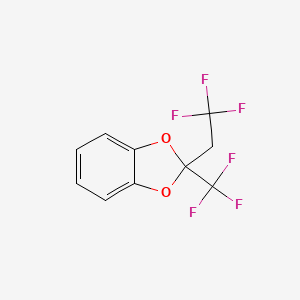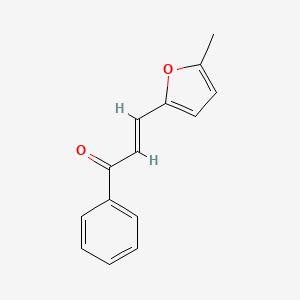
1,4-Dimethyl-5-trifluoromethyl-1H-pyrazol-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-5-trifluoromethyl-1H-pyrazol-3-ol (DMTFP) is a pyrazole derivative that has been extensively studied in scientific research due to its unique properties and potential applications. It is a white crystalline solid with a molecular weight of 220.2 g/mol and a melting point of 117-118 °C. DMTFP is a versatile molecule that has been used in various fields such as organic synthesis, pharmaceuticals, and materials science.
科学的研究の応用
1,4-Dimethyl-5-trifluoromethyl-1H-pyrazol-3-ol has been extensively studied in scientific research due to its unique properties and potential applications. It has been used as a ligand in transition metal-catalyzed reactions, as a catalyst in organic synthesis, and as a reagent in the synthesis of various organic compounds. Additionally, it has been used in the synthesis of pharmaceuticals and materials science applications.
作用機序
The mechanism of action of 1,4-Dimethyl-5-trifluoromethyl-1H-pyrazol-3-ol is not fully understood. However, it is believed to act as a Lewis base, forming hydrogen bonds with other molecules. This allows it to interact with other molecules in the environment, such as transition metal complexes, and to facilitate the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,4-Dimethyl-5-trifluoromethyl-1H-pyrazol-3-ol are not well understood. However, it has been shown to interact with various proteins and enzymes in the body, which suggests that it may have an effect on biochemical pathways. Additionally, it has been shown to interact with cell membranes, suggesting that it may have an effect on cellular processes.
実験室実験の利点と制限
The main advantage of using 1,4-Dimethyl-5-trifluoromethyl-1H-pyrazol-3-ol in laboratory experiments is its versatility. It can be used in a variety of reactions, and it has a relatively low cost compared to other reagents. Additionally, it is relatively easy to handle and store. However, it is important to note that 1,4-Dimethyl-5-trifluoromethyl-1H-pyrazol-3-ol is a relatively unstable molecule and can decompose under certain conditions.
将来の方向性
1. 1,4-Dimethyl-5-trifluoromethyl-1H-pyrazol-3-ol could be used in the development of new pharmaceuticals and materials.
2. Further research could be conducted to better understand the biochemical and physiological effects of 1,4-Dimethyl-5-trifluoromethyl-1H-pyrazol-3-ol.
3. 1,4-Dimethyl-5-trifluoromethyl-1H-pyrazol-3-ol could be used in the development of new catalysts for organic synthesis.
4. 1,4-Dimethyl-5-trifluoromethyl-1H-pyrazol-3-ol could be used in the development of new transition metal complexes.
5. 1,4-Dimethyl-5-trifluoromethyl-1H-pyrazol-3-ol could be used in the development of new analytical methods.
6. 1,4-Dimethyl-5-trifluoromethyl-1H-pyrazol-3-ol could be used in the development of new drug delivery systems.
7. 1,4-Dimethyl-5-trifluoromethyl-1H-pyrazol-3-ol could be used in the development of new imaging techniques.
8. Further research could be conducted to better understand the mechanism of action of 1,4-Dimethyl-5-trifluoromethyl-1H-pyrazol-3-ol.
9. 1,4-Dimethyl-5-trifluoromethyl-1H-pyrazol-3-ol could be used in the development of new catalysts for electrochemical reactions.
10. 1,4-Dimethyl-5-trifluoromethyl-1H-pyrazol-3-ol could be used in the development of new materials for energy storage.
合成法
The synthesis of 1,4-Dimethyl-5-trifluoromethyl-1H-pyrazol-3-ol is generally achieved via the reaction of 1,4-dimethyl-5-trifluoromethylpyrazole with ethyl chloroformate in the presence of a base. This reaction is usually carried out in anhydrous conditions, such as in a glove box, to prevent the formation of water during the reaction. The reaction is typically carried out at room temperature, and the product can be isolated by filtration and recrystallization.
特性
IUPAC Name |
2,4-dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c1-3-4(6(7,8)9)11(2)10-5(3)12/h1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRBPDNRPIFELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(NC1=O)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-dimethyl-5-trifluoromethyl-1H-pyrazol-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

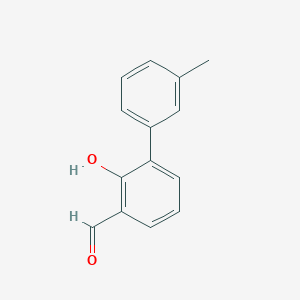



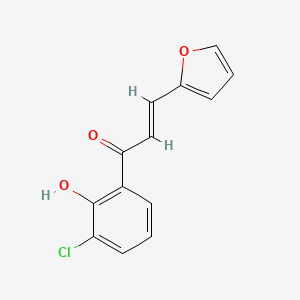
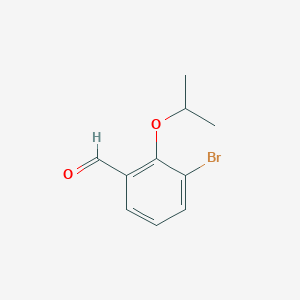

![4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile](/img/structure/B6325389.png)

